1-Bromo-2-cyclopropyl-4-fluorobenzene

描述

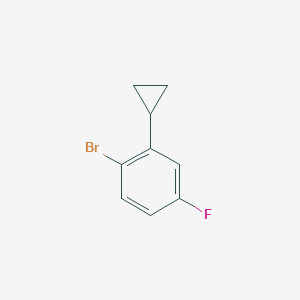

1-Bromo-2-cyclopropyl-4-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, cyclopropyl, and fluorine groups

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclopropyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropyl-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反应分析

Cross-Coupling Reactions

The bromine atom at the para position facilitates participation in palladium-catalyzed cross-coupling reactions. Key applications include:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., aryl or heteroaryl boronic acids) in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts to form biaryl derivatives. The reaction typically proceeds in toluene/water mixtures at 80–110°C with yields of 65–92% .

-

Buchwald-Hartwig Amination : Undergoes coupling with primary/secondary amines using XPhos ligands and Pd(OAc)₂ catalysts in dioxane at 110°C, yielding N-aryl amines (47–85% efficiency) .

The cyclopropyl group introduces steric hindrance, slowing transmetalation steps but enhancing regioselectivity in coupling reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates, improving reaction turnover .

Nucleophilic Substitution

Bromine displacement occurs under SNAr (nucleophilic aromatic substitution) conditions:

-

Methoxylation : Reacts with sodium methoxide in NMP/toluene mixtures (4:1 v/v) at 95°C to yield 2-cyclopropyl-4-fluoro-1-methoxybenzene (97% yield) .

-

Cyclopropane Alkylation : O-alkylation with 1-bromomethyl cyclopropane in 2-butanone/water mixtures under reflux produces 1-(cyclopropylmethoxy)-2-cyclopropyl-4-fluorobenzene .

Fluorine’s ortho-directing effect governs substitution patterns, while the cyclopropyl group reduces ring electron density, moderating reaction rates .

Radical Pathways

The compound participates in radical borylation reactions:

-

Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) under radical initiators (e.g., AIBN) in THF at 60°C, yielding 2-cyclopropyl-4-fluoro-1-borylbenzene. This pathway tolerates diverse functional groups, with yields up to 78% .

The cyclopropyl group stabilizes radical intermediates through hyperconjugation, enhancing reaction efficiency .

Comparative Reactivity

The table below contrasts the reactivity of 1-bromo-2-cyclopropyl-4-fluorobenzene with structurally related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 1-Bromo-4-fluorobenzene | Faster coupling rates due to reduced steric bulk |

| 1-Bromo-2-fluorobenzene | Higher electrophilicity at bromine (ortho fluorine) |

| 1-Bromo-4-cyclopropylbenzene | Lower regioselectivity in substitution reactions |

Reaction Conditions and Catalysts

Optimal conditions for key transformations:

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | Toluene/H₂O | 110 | 92 |

| SNAr Methoxylation | NaOMe | Toluene/NMP | 95 | 97 |

| Radical Borylation | AIBN/Cu(OAc)₂ | THF | 60 | 78 |

Mechanistic Insights

科学研究应用

Chemical Synthesis

1-Bromo-2-cyclopropyl-4-fluorobenzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various substitution reactions, including:

- Electrophilic Substitution : This reaction can yield a variety of substituted benzene derivatives depending on the electrophile used.

- Nucleophilic Substitution : Products from this reaction include phenols, amines, and other substituted aromatic compounds.

Agrochemical Production

In agrochemistry, this compound can act as an intermediate in the development of herbicides and pesticides. Its halogenated structure may contribute to the biological activity required for effective agrochemical formulations .

Material Science

The compound finds applications in the production of specialty chemicals and materials. Its unique properties can be exploited in polymer chemistry and the development of new materials with specific characteristics .

Analytical Chemistry

This compound is also utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS). This application is crucial for the analytical determination of volatile organic compounds (VOCs) across various media, ensuring accurate quantification during analysis .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Synthesis of Fluorinated Compounds : Research has demonstrated methods for synthesizing fluorinated biphenyl derivatives using this compound in Suzuki-Miyaura coupling reactions, showcasing its utility in generating complex fluorinated structures .

- Toxicity Studies : Preliminary toxicity assessments indicate that compounds within the same family (e.g., 1-bromo-4-fluorobenzene) have been studied for their acute toxicity and potential health risks. These studies provide a framework for understanding the safety profile of similar halogenated compounds .

作用机制

The mechanism of action of 1-Bromo-2-cyclopropyl-4-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion .

相似化合物的比较

1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropyl group.

2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar but with different substitution positions.

1-Bromo-2-chloro-4-fluorobenzene: Contains an additional chlorine atom.

Uniqueness: 1-Bromo-2-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity .

生物活性

1-Bromo-2-cyclopropyl-4-fluorobenzene is an organic compound characterized by a benzene ring with a bromine atom at position 1, a cyclopropyl group at position 2, and a fluorine atom at position 4. Its molecular formula is C9H8BrF, with a molecular weight of approximately 215.06 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and unique structural features.

Chemical Structure:

- Molecular Formula: C9H8BrF

- Molecular Weight: 215.06 g/mol

- Structure: A benzene ring with bromine, cyclopropyl, and fluorine substituents.

Mechanism of Action:

The biological activity of this compound is not extensively documented; however, similar compounds in the brominated and fluorinated benzene class often interact with various biological targets. These interactions can include:

- Electrophilic Aromatic Substitution: The compound can undergo reactions where the bromine atom is replaced by other electrophiles.

- Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles under certain conditions.

Table 1: Summary of Toxicity Studies on Related Compounds

| Compound Name | LD50 (mg/kg) | Route of Administration | Observed Effects |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 2,700 | Oral | Tremors, weight loss |

| 1-Bromo-3-chlorobenzene | 3,000 | Oral | Lethargy, respiratory distress |

| This compound | TBD | TBD | TBD |

Note: The values for this compound are currently unavailable (TBD) due to limited research.

Applications in Research

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structural features make it a valuable building block for developing various pharmaceuticals and specialty chemicals. Ongoing research aims to explore its potential applications in:

- Medicinal Chemistry: As a precursor for drugs targeting diseases such as cancer.

- Material Science: In the development of new materials with desirable properties.

属性

IUPAC Name |

1-bromo-2-cyclopropyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIWFKZCNJFPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353853-80-1 | |

| Record name | 1-bromo-2-cyclopropyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。